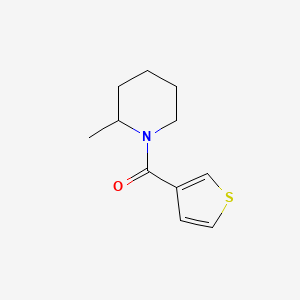![molecular formula C17H22N2O2 B7514112 Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)
Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a drug candidate. This compound belongs to the class of piperazine derivatives and has shown promising results in scientific research studies.
Wirkmechanismus
The mechanism of action of Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to interact with several receptors such as 5-HT1A, 5-HT2A, and D2 receptors. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to reduce the levels of corticosterone, a stress hormone, in animal models. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone in lab experiments are its high purity, stability, and reproducibility. It has been synthesized in high yield and has been shown to have consistent results in scientific research studies. The limitations of using this compound in lab experiments are its cost and availability. It is a relatively new compound and is not widely available for research purposes.
Zukünftige Richtungen
The future directions for research on Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone are vast. It has shown promising results in preclinical studies as an antipsychotic, antidepressant, and anxiolytic agent. It has also been studied for its potential use in the treatment of neuropathic pain, cognitive disorders, and addiction. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use as a drug candidate. The future directions for research on this compound include clinical trials, drug formulation, and optimization of its pharmacokinetic and pharmacodynamic properties.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research studies. It has potential use as a drug candidate for the treatment of several disorders such as anxiety, depression, and addiction. The synthesis of this compound has been optimized for high yield and purity. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use as a drug candidate. The future directions for research on this compound are vast, and it has opened up new avenues for drug discovery and development.
Synthesemethoden
The synthesis of Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone involves the reaction of 2,4-dimethylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopropylcarbonyl chloride to obtain the final product. The synthesis of this compound has been reported in several scientific research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone has been studied extensively for its potential use as a drug candidate. It has shown promising results in preclinical studies as an antipsychotic, antidepressant, and anxiolytic agent. It has also been studied for its potential use in the treatment of neuropathic pain, cognitive disorders, and addiction. The scientific research on this compound has opened up new avenues for drug discovery and development.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-6-15(13(2)11-12)17(21)19-9-7-18(8-10-19)16(20)14-4-5-14/h3,6,11,14H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADXCVDNKIBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)

![N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)

![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)

![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)